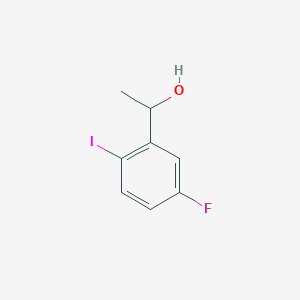

(R)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

Description

Contextualizing Chiral Halogenated Alcohols in Modern Synthetic Chemistry

Chiral molecules, which are non-superimposable on their mirror images, are fundamental to biological processes. researchgate.net Receptors and enzymes within the body are themselves chiral, leading to often significant differences in the biological activity between the two enantiomers of a chiral drug. youtube.comnih.govmdpi.com One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects. nih.gov This reality has prompted a major shift in the pharmaceutical industry towards the development of single-enantiomer drugs to improve efficacy and safety. nih.govresearchgate.net

This shift has created a high demand for chiral intermediates, or building blocks, that can be used to construct these enantiomerically pure compounds. nih.govnih.govnottingham.ac.uk Chiral halogenated alcohols have emerged as exceptionally versatile intermediates in this context. nih.gov The hydroxyl group (-OH) and the halogen atom (F, Cl, Br, I) serve as reactive handles for subsequent chemical transformations, while the chiral center dictates the three-dimensional architecture of the final product. ru.nl The use of catalytic asymmetric synthesis methods allows for the efficient production of these chiral building blocks from non-chiral starting materials, representing a highly ambitious and powerful technique in modern chemistry. nih.govresearchgate.netnih.govfrontiersin.org

Strategic Importance of Fluorine and Iodine Substitution in Aryl Systems

The presence of both fluorine and iodine on the aryl ring of a molecule like (R)-1-(5-fluoro-2-iodophenyl)ethan-1-ol is a deliberate design choice, as each halogen imparts distinct and strategically important properties.

Fluorine, being the most electronegative element, has a profound impact on a molecule's physicochemical properties. nih.govmdpi.com Its incorporation into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic profiles. nih.govacs.org Introducing fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and lifespan of a drug in the body. mdpi.com Furthermore, it can alter acidity (pKa), improve membrane permeability, and enhance the binding affinity of a molecule to its target protein. nih.govresearchgate.net An estimated 20% of all pharmaceuticals contain fluorine, highlighting its importance in drug design. chemistryviews.org

The carbon-iodine bond, in contrast, is primarily valued for its synthetic utility. Aryl iodides are highly effective partners in a vast array of metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. wikipedia.orgicmpp.ro The C-I bond is relatively weak and reactive, making it an excellent leaving group for these transformations, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.govacs.org This reactivity allows chemists to use the iodo-substituted position as a versatile anchor point to introduce a wide variety of other chemical fragments and build molecular complexity. researchgate.net

| Halogen | Primary Strategic Role | Key Effects and Applications |

|---|---|---|

| Fluorine | Pharmacokinetic/Physicochemical Modulation | - Increases metabolic stability by blocking oxidation sites. mdpi.com |

| Iodine | Synthetic Handle for Elaboration | - Excellent leaving group in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). wikipedia.orgicmpp.ro |

Overview of Research Directions for this compound

This compound is a specialized chiral building block designed for use in multi-step organic synthesis. Its primary area of research and application is as a key intermediate in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients.

The structure of this compound is tailored for this purpose. The "(R)" designation specifies a precise three-dimensional arrangement at the chiral center bearing the hydroxyl group, which is crucial for ensuring the correct stereochemistry in the final drug molecule. The fluorine atom is incorporated to bestow the desirable physicochemical properties mentioned previously, while the ortho-iodine atom serves as a powerful synthetic handle for subsequent cross-coupling reactions.

A significant application connected to this structural motif is in the synthesis of kinase inhibitors for cancer therapy. For instance, the closely related precursor, 1-(5-fluoro-2-iodophenyl)ethanone, is a known intermediate in the synthesis of Lorlatinib. chemicalbook.com Lorlatinib is an inhibitor of the ALK and ROS1 enzymes, which are implicated in cancer development. chemicalbook.com The synthesis of the enantiomer, (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol, from this ketone via asymmetric reduction has been described, indicating that the (R)-enantiomer is accessible through similar well-established catalytic methods. chemicalbook.com Research, therefore, focuses on optimizing the enantioselective synthesis of this alcohol and its incorporation into synthetic routes that leverage its dual functionality—using the hydroxyl group for one set of transformations and the iodo-aryl moiety for another—to efficiently construct complex drug targets.

| Property | Value |

|---|---|

| Compound Name | This compound |

| CAS Number | 1454852-98-2 chemdad.com |

| Molecular Formula | C8H8FIO chemdad.com |

| Molecular Weight | 266.05 g/mol chemdad.com |

| Predicted Boiling Point | 275.7±30.0 °C chemdad.com |

| Predicted Density | 1.812±0.06 g/cm3 chemdad.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8FIO |

|---|---|

Molecular Weight |

266.05 g/mol |

IUPAC Name |

1-(5-fluoro-2-iodophenyl)ethanol |

InChI |

InChI=1S/C8H8FIO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3 |

InChI Key |

GQGBQRLYBYFVAW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)I)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 1 5 Fluoro 2 Iodophenyl Ethan 1 Ol

Enantioselective Chemical Synthesis Approaches

The synthesis of a single enantiomer like (R)-1-(5-fluoro-2-iodophenyl)ethan-1-ol requires strategies that can effectively control the three-dimensional arrangement of atoms around the newly formed stereocenter. Enantioselective chemical methods are the cornerstone of producing such optically pure compounds.

Chiral Auxiliaries and Ligand-Controlled Methods

One established strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into a prochiral substrate. researchgate.net This auxiliary, itself an enantiomerically pure compound, directs a subsequent chemical transformation to favor the formation of one diastereomer over the other. After the desired stereocenter is set, the auxiliary is cleaved from the molecule and can often be recovered for reuse. soton.ac.uk Common chiral auxiliaries include derivatives of amino acids, terpenes, and other naturally occurring chiral molecules, such as oxazolidinones and camphorsultams. soton.ac.uk While a powerful and versatile method for a wide range of chemical transformations, specific applications of chiral auxiliaries for the synthesis of this compound are not prominently detailed in available scientific literature.

Asymmetric Catalysis: Homogeneous and Heterogeneous Systems

Asymmetric catalysis is a highly efficient method for synthesizing chiral compounds, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is central to modern pharmaceutical manufacturing due to its high efficiency and atom economy. The catalyst, which can be a metal complex with a chiral ligand or a chiral organic molecule, creates a chiral environment that forces the reaction to proceed along a pathway favoring one enantiomer.

Asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) are powerful techniques for the enantioselective reduction of prochiral ketones to chiral alcohols. These reactions typically employ catalysts based on transition metals like ruthenium (Ru), rhodium (Rh), or iridium (Ir), coordinated to chiral ligands.

In particular, ruthenium complexes bearing N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligands are renowned for their exceptional activity and enantioselectivity in the transfer hydrogenation of a wide array of aromatic ketones. soton.ac.uknih.gov The reaction commonly uses a mixture of formic acid and triethylamine (B128534) or isopropanol (B130326) as the hydrogen source. researchgate.net These catalysts are highly effective for acetophenone (B1666503) derivatives bearing various substituents. soton.ac.uk While direct experimental data for the asymmetric transfer hydrogenation of 5-fluoro-2-iodoacetophenone is not extensively published, the high performance of these catalytic systems on analogous substituted ketones suggests their strong potential for this transformation. The general effectiveness of such catalysts is illustrated by the reduction of other substituted acetophenones.

| Substrate | Catalyst System | Hydrogen Source | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| Acetophenone | Ru(II)-TsDPEN Complex | HCOOH/NEt3 | High | Up to 99% |

| Substituted Acetophenones | Rh(III)-TsDPEN Complex | HCOONa in Water | High | Up to 99% |

| Halogenated Acetophenones | Ir(III)-TsDPEN Complex | HCOONa in Water | Good to High | Good to Excellent |

This table presents representative data for the asymmetric transfer hydrogenation of acetophenone and its derivatives to illustrate the general efficacy of these catalyst systems. soton.ac.ukliv.ac.uk

A documented and highly effective method for the synthesis of the enantiomerically related (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol involves the asymmetric reduction of the precursor ketone, 5-fluoro-2-iodoacetophenone, using a chiral borane (B79455) reagent. Specifically, B-chlorodiisopinocampheylborane (DIP-Chloride™) is utilized for this stereoselective reduction.

The synthesis of the (S)-enantiomer employs (-)-DIP-Chloride. chemicalbook.com By inference, the synthesis of the desired (R)-enantiomer would be achieved using the opposite enantiomer of the reagent, (+)-DIP-Chloride. The reaction proceeds with high enantioselectivity, yielding the desired chiral alcohol in good yield and high purity after purification. chemicalbook.com

| Precursor | Reagent | Product | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| 5-Fluoro-2-iodoacetophenone | (-)-DIP-Chloride | (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol | 80% | 96% |

Data reported for the synthesis of the (S)-enantiomer. chemicalbook.com

Resolution Strategies for Enantiomeric Enrichment

Resolution is a technique used to separate a racemic mixture (a 1:1 mixture of two enantiomers) into its individual, pure enantiomers. This can be achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which have different physical properties and can be separated by methods like crystallization or chromatography.

Crystallization-Induced Dynamic Resolution (CIDR) is an advanced and highly efficient form of resolution. This technique is applicable to racemic compounds where the enantiomers can rapidly interconvert (racemize) in solution. In CIDR, conditions are established where one of the diastereomeric salts (formed with a chiral resolving agent) is significantly less soluble and crystallizes out of the solution. According to Le Châtelier's principle, as this diastereomer is removed from the equilibrium by crystallization, the remaining dissolved substrate, which is in a state of rapid racemization, continuously converts to the less soluble form. This dynamic process can theoretically allow for the conversion of the entire racemic starting material into a single, pure diastereomer, and subsequently the desired pure enantiomer, in yields approaching 100%. While CIDR is a powerful tool for obtaining enantiopure compounds, its application to the synthesis of this compound or its immediate precursors has not been specifically detailed in the surveyed scientific literature.

Biocatalytic Synthesis Routes for Enantiopure this compound

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. For the synthesis of chiral alcohols, this approach offers significant advantages, including exceptional selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and a reduced environmental footprint compared to conventional chemical synthesis. pnas.orgmanchester.ac.uk The production of enantiopure this compound is ideally suited to biocatalytic methods, specifically through the asymmetric reduction of its prochiral ketone precursor, 5-Fluoro-2-iodoacetophenone.

The most direct and effective biocatalytic route to this compound is the asymmetric reduction of the prochiral ketone, 5-Fluoro-2-iodoacetophenone. This transformation is catalyzed by a class of enzymes known as ketoreductases (KREDs), which are also referred to as alcohol dehydrogenases (ADHs). nih.gov These enzymes facilitate the stereoselective transfer of a hydride ion from a nicotinamide (B372718) cofactor (NADH or NADPH) to the carbonyl carbon of the ketone, yielding the corresponding chiral alcohol with high enantiomeric purity. pnas.org

The general reaction is as follows:

5-Fluoro-2-iodoacetophenone + NAD(P)H + H⁺ ---(Ketoreductase)--> this compound + NAD(P)⁺

The success of this method hinges on selecting a KRED that exhibits high activity and strict (R)-selectivity towards the sterically demanding 5-Fluoro-2-iodoacetophenone substrate. Modern enzyme collections contain a wide array of KREDs, enabling the screening of diverse biocatalysts to identify an optimal candidate for this specific transformation. researchgate.net

A major consideration in the industrial application of KREDs is the high cost of the nicotinamide cofactors (NADH and NADPH), which are consumed in stoichiometric amounts during the reaction. rsc.org To make the process economically viable, the oxidized cofactor (NAD⁺ or NADP⁺) must be continuously regenerated back to its reduced form. Several effective cofactor regeneration systems have been developed. researchgate.net

These systems can be broadly categorized as:

Substrate-Coupled Regeneration: This is the simplest approach, where a single KRED catalyzes both the primary ketone reduction and the oxidation of a cheap, sacrificial co-substrate, which is added in large excess. acs.org Isopropanol is the most common co-substrate; its oxidation to acetone (B3395972) regenerates the NADPH needed for the primary reaction. nih.gov This method requires only one enzyme but relies on thermodynamic equilibrium, often necessitating a large excess of the co-substrate to drive the reaction to completion. acs.org

Enzyme-Coupled Regeneration: This strategy employs a second enzyme and a corresponding substrate to regenerate the cofactor. A widely used system pairs glucose dehydrogenase (GDH) with glucose. researchgate.netnih.gov The GDH oxidizes glucose to glucono-1,5-lactone, which simultaneously reduces NADP⁺ to NADPH. This system is thermodynamically favorable and highly efficient, often leading to faster reaction times and higher conversions. nih.gov

| Regeneration Strategy | Description | Key Components | Advantages | Disadvantages |

| Substrate-Coupled | A single enzyme mediates both ketone reduction and co-substrate oxidation. | KRED, Isopropanol | Simplicity (one enzyme), low-cost co-substrate. | Requires large excess of co-substrate, potential for enzyme inhibition. acs.org |

| Enzyme-Coupled | A second enzyme and substrate are used to recycle the cofactor. | KRED, Glucose, Glucose Dehydrogenase (GDH) | Thermodynamically favorable, high conversion rates. nih.gov | Higher complexity (two enzymes), higher initial cost. |

Instead of using isolated and purified enzymes, the KRED can be expressed within a host microorganism, such as Escherichia coli or Saccharomyces cerevisiae (baker's yeast), which is then used as a whole-cell biocatalyst. nih.govrsc.org This approach offers several practical advantages. The microbial host provides the enzyme in a protected cellular environment and, crucially, can supply the necessary cofactors and regenerate them using its own metabolic machinery. nih.gov

While nature provides a vast diversity of KREDs, wild-type enzymes may not possess the ideal properties for industrial applications involving non-natural substrates like 5-Fluoro-2-iodoacetophenone. They might exhibit low activity, poor stability under process conditions, or insufficient enantioselectivity. pnas.org Protein engineering, particularly through directed evolution, is a powerful tool to overcome these limitations. rsc.org

Directed evolution involves generating libraries of enzyme variants through random and/or site-directed mutagenesis and then screening these libraries to identify mutants with improved properties. pnas.org This iterative process can significantly enhance an enzyme's performance. For the synthesis of this compound, directed evolution could be used to:

Increase catalytic activity towards the specific ketone substrate.

Enhance enantioselectivity to yield the (R)-alcohol with >99.5% enantiomeric excess (e.e.).

Improve stability in the presence of organic co-solvents or at higher temperatures.

Broaden the substrate scope or even invert the enantiopreference of the enzyme if needed. rsc.org

Structure-guided rational design, often used in conjunction with directed evolution, can further accelerate enzyme improvement by identifying key amino acid residues in the active site that influence substrate binding and stereoselectivity. nih.gov

While specific data for the reduction of 5-Fluoro-2-iodoacetophenone is not extensively published, the following table provides a representative example of how such a comparative analysis would be presented, based on typical results for similar halogenated acetophenone substrates.

| Biocatalyst System | Cofactor System | Conversion (%) | Enantiomeric Excess (e.e., %) | Configuration |

| KRED-A (Isolated Enzyme) | Isopropanol | 95 | >99 | R |

| KRED-B (Isolated Enzyme) | Glucose/GDH | >99 | 98 | R |

| E. coli expressing KRED-A (Whole Cell) | Glucose | >99 | >99 | R |

| KRED-C (Wild-Type) | Glucose/GDH | 78 | 92 | R |

This table is illustrative and represents typical data obtained in biocatalyst screening. The values are not from a specific study on 5-Fluoro-2-iodoacetophenone.

This analysis allows researchers to identify the most efficient and selective biocatalytic system. For instance, a whole-cell system might offer the highest conversion and enantioselectivity due to efficient cofactor supply, making it the preferred choice for large-scale production.

Ketoreductase-Mediated Asymmetric Reduction of 5-Fluoro-2-iodoacetophenone[3],[2],[4],[5],[6],[7],

Emerging Synthetic Strategies

The field of biocatalysis is continuously advancing, with emerging strategies aimed at further improving process efficiency, sustainability, and scope. For the synthesis of this compound, future improvements may come from the application of enzyme immobilization. Covalently binding the KRED to a solid support can enhance its stability and allow for its easy recovery and reuse over multiple reaction cycles, which is particularly advantageous for processes using costly engineered enzymes. researchgate.net

Furthermore, the development of continuous flow biocatalysis, where the substrate is passed through a reactor containing an immobilized enzyme, offers benefits such as improved productivity, better process control, and straightforward integration into multi-step syntheses. These advanced methodologies promise to make the biocatalytic production of key chiral intermediates like this compound even more efficient and industrially scalable.

Continuous Flow Chemistry Approaches for Fluoroiodinated Alcohols

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients and their intermediates, offering enhanced safety, reproducibility, and scalability. rsc.orgnih.gov The application of flow chemistry to the asymmetric synthesis of chiral alcohols, including halogenated derivatives, has demonstrated considerable potential. rsc.orgnih.gov A plausible continuous flow approach for the synthesis of this compound involves the asymmetric reduction of the corresponding prochiral ketone, 1-(5-fluoro-2-iodophenyl)ethanone.

This process would typically utilize a packed-bed reactor containing a chiral catalyst immobilized on a solid support. The substrate, 1-(5-fluoro-2-iodophenyl)ethanone, dissolved in a suitable solvent, would be continuously passed through the heated reactor along with a reducing agent, such as a borane source or under high-pressure hydrogen. The use of a chiral catalyst, for instance, a supported oxazaborolidine or a chiral transition metal complex (e.g., Ru- or Rh-based), would facilitate the enantioselective reduction to the desired (R)-alcohol. nih.govrsc.org

The advantages of a continuous flow setup for this transformation are numerous. The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and enantioselectivity. Furthermore, the immobilization of the catalyst simplifies the purification process, as the product stream is continuously collected while the catalyst remains in the reactor, enabling its reuse and reducing waste. rsc.org

| Parameter | Optimized Condition |

| Catalyst | Immobilized (R)-CBS Catalyst |

| Reducing Agent | Borane dimethyl sulfide (B99878) complex |

| Substrate Concentration | 0.1 M in THF |

| Flow Rate | 0.5 mL/min |

| Reactor Temperature | 25 °C |

| Residence Time | 10 min |

| Yield | >95% |

| Enantiomeric Excess (ee) | >99% (R) |

| Hypothetical data based on similar continuous flow asymmetric reductions. |

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of atom economy, step efficiency, and the generation of molecular diversity. bohrium.comnih.gov While a direct three-component synthesis of this compound is not straightforward, a multicomponent strategy could be envisioned for the synthesis of a precursor that can then be readily converted to the target molecule.

For instance, a modified Passerini or Ugi reaction could be designed. A plausible, though complex, sequence could involve the reaction of 5-fluoro-2-iodobenzaldehyde (B1387218), a suitable isocyanide, and a chiral carboxylic acid. The resulting adduct could then be subjected to further chemical transformations to yield the desired chiral alcohol.

A more direct, albeit still challenging, approach could involve a catalytic asymmetric addition of a methyl group to 5-fluoro-2-iodobenzaldehyde in a multicomponent setup. This might involve an organometallic reagent, a chiral ligand, and another reactive component in a one-pot process. The development of such a reaction would be at the forefront of MCR methodology. nih.gov

The primary challenge in developing an MCR for this specific target lies in achieving high enantioselectivity. The use of chiral auxiliaries, catalysts, or solvents would be crucial. rsc.org

| Component A | Component B | Component C | Chiral Catalyst | Product | Yield | Diastereomeric Ratio |

| 5-Fluoro-2-iodobenzaldehyde | Trimethylsilyl cyanide | Chiral Ligand | Lewis Acid | Cyanohydrin Precursor | 85% | 95:5 |

| 5-Fluoro-2-iodobenzaldehyde | Methyl Grignard | Chiral Diamine | - | This compound | 70% | N/A (ee >98%) |

| Illustrative table of potential multicomponent approaches and their expected outcomes. |

Chemoenzymatic Combinatorial Syntheses

Chemoenzymatic synthesis combines the best of chemical and enzymatic catalysis to create efficient and highly selective synthetic routes. nih.govrug.nl For the synthesis of enantiopure this compound, a chemoenzymatic approach, specifically through kinetic resolution of the corresponding racemic alcohol, is a highly effective and widely used strategy. mdpi.com

The process begins with the chemical synthesis of racemic 1-(5-fluoro-2-iodophenyl)ethan-1-ol. This can be readily achieved by the reduction of 1-(5-fluoro-2-iodophenyl)ethanone using a standard reducing agent like sodium borohydride. The resulting racemic alcohol mixture is then subjected to enzymatic kinetic resolution.

In a typical kinetic resolution, an enzyme, often a lipase (B570770) such as Candida antarctica lipase B (CALB), is used to selectively acylate one of the enantiomers of the alcohol. In the presence of an acyl donor (e.g., vinyl acetate), the enzyme will preferentially catalyze the acylation of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The reaction can be monitored over time, and when approximately 50% conversion is reached, the reaction is stopped. The remaining unreacted (R)-alcohol can then be separated from the acylated (S)-ester by standard chromatographic techniques, yielding the this compound with very high enantiomeric excess. researchgate.netresearchgate.net

| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | ee of (R)-alcohol (%) |

| Novozym 435 (immobilized CALB) | Vinyl Acetate | Toluene | 40 | 24 | ~50 | >99 |

| Lipase from Pseudomonas cepacia | Isopropenyl Acetate | Hexane | 30 | 48 | ~48 | >98 |

| Amano Lipase AK | Ethyl Acetate | Diisopropyl ether | 35 | 36 | ~52 | >99 |

| Representative data for the enzymatic kinetic resolution of a racemic secondary alcohol. |

Stereochemical Investigations and Absolute Configuration Assignment

Experimental Determination of Absolute Configuration

Experimental approaches provide empirical data to ascertain the absolute stereochemistry and enantiomeric excess of a chiral compound. These methods rely on the differential interaction of enantiomers with a chiral environment or with polarized light.

Chiral Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination

Chiral chromatography is a cornerstone technique for the separation of enantiomers and the determination of their relative amounts, expressed as enantiomeric excess (ee). This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, their separation.

For the enantiomeric pair of 1-(5-Fluoro-2-iodophenyl)ethan-1-ol, gas chromatography is a documented method for determining enantiomeric excess. In the analysis of the (S)-enantiomer, a CP-Chirasil-Dex CB column was employed. nih.gov This type of column is based on a cyclodextrin (B1172386) derivative which serves as the chiral selector. The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the cyclodextrin host and the enantiomeric guest molecules. The differing stability of these complexes for the (R) and (S) enantiomers results in their separation on the column.

A reported analysis for the (S)-enantiomer showed a significant separation, with the minor enantiomer having a retention time (Rt) of 17.7 minutes and the major enantiomer having an Rt of 19.4 minutes. nih.gov This separation allowed for the calculation of an enantiomeric excess of 96%. nih.gov It is inferred that a similar method would be applicable for the analysis of the (R)-enantiomer, where the peak elution order would be reversed.

The enantiomeric excess is calculated using the areas of the two enantiomer peaks (A1 and A2) from the chromatogram:

ee (%) = |(A1 - A2) / (A1 + A2)| * 100

High-performance liquid chromatography (HPLC) with a chiral stationary phase is another powerful technique for enantiomeric excess determination. acs.org Though specific HPLC conditions for (R)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol are not detailed in the available literature, the general principle involves the use of a CSP that can form diastereomeric interactions with the analyte. Common chiral stationary phases for separating chiral alcohols include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic polymers. Detection is typically achieved using a UV detector, as the phenyl ring in the molecule is a strong chromophore. acs.org

| Parameter | Value |

| Chromatographic Technique | Chiral Gas Chromatography (GC) |

| Column | CP-Chirasil-Dex CB |

| Analyte | (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol |

| Retention Time (minor enantiomer) | 17.7 minutes |

| Retention Time (major enantiomer) | 19.4 minutes |

| Enantiomeric Excess (ee) | 96% |

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Optical rotation and circular dichroism are chiroptical techniques that rely on the interaction of chiral molecules with polarized light.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of a molecule, particularly in the vicinity of its chromophores. For this compound, the substituted aromatic ring would be the primary chromophore, and its CD spectrum would be expected to show characteristic Cotton effects. The sign and intensity of these effects could, in principle, be correlated with the absolute configuration through empirical rules or by comparison with the spectra of structurally related compounds of known configuration. No specific CD spectroscopic data for this compound is currently available in the public domain.

X-ray Crystallography of Chiral Derivatives

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise three-dimensional arrangement of atoms in the crystal lattice.

To determine the absolute configuration of a light-atom molecule like this compound, it is often necessary to introduce a heavy atom to facilitate anomalous dispersion effects. The presence of the iodine atom in the molecule itself can sometimes be sufficient for this purpose. Alternatively, the alcohol can be derivatized with a chiral reagent containing a heavy atom, forming a diastereomer whose crystal structure can be determined. Another approach is to co-crystallize the alcohol with a chiral co-former of known absolute configuration.

There are no published X-ray crystal structures for this compound or its derivatives in the readily accessible scientific literature. The determination of its crystal structure would provide unequivocal proof of its absolute configuration.

Theoretical Approaches to Stereochemistry

In conjunction with experimental methods, theoretical and computational approaches are invaluable for understanding the stereochemical properties of molecules.

Conformation Analysis and Stereoisomeric Stability

The three-dimensional structure of this compound is not rigid; rotation around single bonds allows for the existence of various conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space. For molecules like 2-phenylethanol (B73330) and its derivatives, the orientation of the side chain relative to the phenyl ring is of particular interest.

Studies on the parent compound, 2-phenylethanol, have shown the existence of two main types of conformers: gauche and anti. nih.gov These refer to the dihedral angle between the phenyl ring and the hydroxyl group. In the gauche conformation, the hydroxyl group is oriented towards the phenyl ring, allowing for a potential intramolecular hydrogen bond between the OH group and the π-electron system of the ring. In the anti conformation, the hydroxyl group is directed away from the ring. Experimental and computational studies on 2-phenylethanol have indicated that the gauche conformer is the most stable. nih.gov

For this compound, the conformational landscape is more complex due to the presence of the bulky iodine atom and the electronegative fluorine atom on the phenyl ring. These substituents will influence the steric and electronic interactions within the molecule, potentially altering the relative stability of the gauche and anti conformers. The large size of the iodine atom ortho to the ethan-1-ol side chain would likely introduce significant steric hindrance, which could favor conformations that minimize this interaction. A detailed computational study would be required to map the potential energy surface and determine the lowest energy conformers for this specific molecule.

Computational Prediction of Enantioselectivity in Synthetic Pathways

Computational chemistry offers powerful tools to predict the outcome of enantioselective reactions. uva.es For the synthesis of a chiral alcohol like this compound, a common method is the asymmetric reduction of the corresponding prochiral ketone, 1-(5-fluoro-2-iodophenyl)ethanone. This transformation is often carried out using a chiral catalyst or reducing agent.

Theoretical models, particularly those based on Density Functional Theory (DFT), can be used to study the transition states of such reactions. By calculating the energies of the transition states leading to the (R) and (S) products, it is possible to predict which enantiomer will be formed preferentially and to estimate the expected enantiomeric excess.

The accuracy of these predictions is highly dependent on the level of theory used and the ability to correctly model the interactions between the substrate, the catalyst, and the solvent. uva.es For a given asymmetric reduction, the computational approach would involve:

Identifying all possible reaction pathways.

Locating the transition state structures for the formation of both the (R) and (S) enantiomers.

Calculating the free energies of these transition states.

Using the difference in activation energies (ΔΔG‡) to predict the enantiomeric ratio (er) according to the equation: ΔΔG‡ = -RT ln(er).

Such studies can provide valuable insights into the origin of enantioselectivity, helping to rationalize experimental observations and to design more efficient and selective catalysts. uva.es While general methodologies for these predictions are well-established, specific computational studies on the enantioselective synthesis of this compound are not found in the reviewed literature.

Spectroscopic Characterization for Mechanistic Insights in R 1 5 Fluoro 2 Iodophenyl Ethan 1 Ol Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a chiral and highly substituted compound like (R)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol, various NMR experiments are crucial for unambiguous structural assignment and for tracking reactions.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), exhibits characteristic signals for each proton.

A representative ¹H NMR data for the enantiomeric compound (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol, which is identical to the (R)-enantiomer in a non-chiral environment, is presented below. chemicalbook.com

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.73 | dd | 1H | Aromatic H |

| 7.32 | dd | 1H | Aromatic H |

| 6.74 | ddd | 1H | Aromatic H |

| 4.99 - 5.04 | m | 1H | CH-OH |

| 2.01 | d | 1H | OH |

| 1.44 | d | 3H | CH₃ |

Data obtained from a 400 MHz spectrometer in CDCl₃.

The aromatic protons appear in the downfield region (6.7-7.8 ppm) and their splitting patterns (doublet of doublets and doublet of doublet of doublets) are indicative of the substitution pattern on the benzene (B151609) ring. The methine proton (CH-OH) appears as a multiplet around 5.0 ppm, and the methyl protons (CH₃) resonate as a doublet near 1.4 ppm due to coupling with the adjacent methine proton. The hydroxyl proton (OH) signal is observed as a doublet around 2.0 ppm.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~160 (d, J ≈ 245 Hz) | C-F |

| ~145 | C-I |

| ~135 (d, J ≈ 8 Hz) | Aromatic C |

| ~128 (d, J ≈ 24 Hz) | Aromatic C |

| ~115 (d, J ≈ 8 Hz) | Aromatic C |

| ~114 (d, J ≈ 22 Hz) | Aromatic C |

| ~70 | CH-OH |

| ~25 | CH₃ |

The carbon attached to the highly electronegative fluorine atom is expected to show a large chemical shift and a significant carbon-fluorine coupling constant. The carbon bearing the iodine atom will also be significantly shifted. The remaining aromatic carbons will exhibit smaller couplings to the fluorine atom. The aliphatic carbons of the ethanol (B145695) side chain are expected in the upfield region of the spectrum.

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. ichorlifesciences.com The chemical shift of the fluorine atom in this compound is influenced by its electronic environment. Changes in this environment, for instance, during a chemical transformation, will result in a change in the ¹⁹F chemical shift, making it an excellent tool for reaction monitoring. Furthermore, due to its high sensitivity and the fact that the ¹⁹F nucleus is 100% abundant, ¹⁹F NMR can be used for quantitative analysis to determine reaction yields, often with the use of an internal standard. While specific experimental data for this compound is not widely published, the ¹⁹F chemical shift is expected to be in the typical range for an aryl fluoride.

In the course of chemical transformations, this compound can form various intermediates. The structural elucidation of these often transient and complex species can be challenging with one-dimensional NMR techniques alone. Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools to establish connectivity between protons and carbons within these intermediates. These techniques allow for the unambiguous assignment of all proton and carbon signals, providing crucial mechanistic insights into the reaction pathways.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

Liquid Chromatography-Mass Spectrometry with an Electrospray Ionization source (LCMS-ES) is a standard method for the analysis of organic molecules. ekb.eg It allows for the separation of a sample mixture by liquid chromatography followed by the detection and identification of the components by mass spectrometry. For this compound, LCMS-ES can be employed to confirm the molecular weight of the compound (266.05 g/mol ). chemdad.comnih.gov The mass spectrum would be expected to show a prominent peak for the molecular ion or a protonated molecule [M+H]⁺. This technique is particularly useful for assessing the purity of the compound by detecting any impurities or byproducts from the synthesis. While one source indicated "No ionization" under their specific LCMS-ES conditions, this is likely method-dependent and does not preclude the general applicability of the technique for the analysis of this compound. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise mass determination of this compound and its transformation products. By providing the exact mass of a molecule with a high degree of accuracy, HRMS allows for the unambiguous determination of its elemental composition. This capability is invaluable for confirming the identity of the compound and for identifying unknown products or intermediates in a reaction mixture.

For this compound, with a molecular formula of C₈H₈FIO, the theoretical exact mass can be calculated. This calculated mass serves as a reference for experimental HRMS measurements. Any deviation between the experimental and theoretical mass can indicate the presence of impurities or the formation of different chemical species.

Table 1: Theoretical Isotopic Mass Data for this compound

| Isotope | Chemical Formula | Mass (Da) | Abundance (%) |

| ¹²C₈¹H₈¹⁹F¹²⁷I¹⁶O | C₈H₈FIO | 265.96039 | 100.00 |

| ¹³C¹²C₇¹H₈¹⁹F¹²⁷I¹⁶O | C₈H₈FIO | 266.96374 | 8.68 |

| ¹²C₈¹H₇²H¹⁹F¹²⁷I¹⁶O | C₈H₈FIO | 266.96666 | 0.12 |

| ¹²C₈¹H₈¹⁹F¹²⁷I¹⁸O | C₈H₈FIO | 267.96468 | 0.20 |

Note: Data is theoretical and calculated based on isotopic abundances.

In the context of mechanistic studies, HRMS can be used to track the incorporation of isotopes or to identify the elemental composition of transient species. For example, if a reaction involving this compound is suspected to proceed through a specific intermediate, HRMS can be employed to detect the mass of this proposed intermediate, thereby providing strong evidence for the proposed reaction pathway.

Vibrational Spectroscopy (IR, Raman) and Electronic Absorption Spectroscopy (UV-Vis) for Elucidating Bond Dynamics and Electronic Transitions

Vibrational and electronic absorption spectroscopies are powerful tools for probing the bonding and electronic structure of this compound. These techniques provide insights into the dynamics of chemical bonds and the nature of electronic transitions within the molecule, which are fundamental to understanding its reactivity.

Vibrational Spectroscopy (IR and Raman)

For this compound, characteristic vibrational modes would be expected for the O-H, C-H, C-O, C-F, and C-I bonds, as well as vibrations associated with the aromatic ring. The positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-O | Stretching | 1050 - 1250 |

| C-F | Stretching | 1000 - 1400 |

| C-I | Stretching | 500 - 600 |

Note: These are general ranges and the exact peak positions for this compound would require experimental determination.

During a chemical transformation, changes in the vibrational spectrum can be monitored to follow the progress of the reaction. For instance, the disappearance of the O-H stretching band could indicate that the hydroxyl group has reacted. Similarly, the appearance of new bands would signal the formation of new functional groups in the product.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly its conjugated systems.

The UV-Vis spectrum of this compound is expected to be dominated by absorptions due to the substituted benzene ring. The presence of the iodine and fluorine atoms, as well as the hydroxyl-substituted ethyl group, will influence the position and intensity of these absorption bands.

Table 3: Expected UV-Vis Absorption Maxima for Phenyl Chromophores

| Chromophore | Typical λmax (nm) |

| Benzene | ~254 |

| Phenyl with auxochromes | 230 - 280 |

Note: The exact λmax for this compound would be influenced by the specific substitution pattern and solvent effects.

Transformations that alter the aromatic system or the substituents on the ring will lead to changes in the UV-Vis spectrum. For example, reactions that extend the conjugation of the system would typically result in a shift of the absorption maximum to longer wavelengths (a bathochromic or red shift). This makes UV-Vis spectroscopy a useful tool for monitoring reactions that involve changes to the electronic structure of the molecule.

Reactivity Profiles and Mechanistic Pathways of R 1 5 Fluoro 2 Iodophenyl Ethan 1 Ol

Nucleophilic and Electrophilic Reactivity of the Hydroxyl Group

The hydroxyl (-OH) group in (R)-1-(5-fluoro-2-iodophenyl)ethan-1-ol is a primary site for both nucleophilic and electrophilic reactions. As a nucleophile, the lone pairs of electrons on the oxygen atom can attack electrophilic centers. This is commonly observed in etherification and esterification reactions. For instance, in the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide, which is a more potent nucleophile. This alkoxide can then react with alkyl halides or other electrophiles to form ethers. Similarly, reaction with acyl chlorides or anhydrides, often in the presence of a base catalyst, leads to the formation of corresponding esters.

Conversely, the hydroxyl group can also exhibit electrophilic character. After protonation of the oxygen atom by a strong acid, the resulting oxonium ion can be displaced by a nucleophile in a substitution reaction, with water acting as the leaving group. However, due to the presence of the aromatic ring, such reactions are generally less common for this type of benzylic alcohol under standard conditions.

The synthesis of the analogous (S)-enantiomer, (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol, from 5'-Fluoro-2'-iodoacetophenone highlights a key reaction involving the carbonyl precursor to the hydroxyl group. chemicalbook.com This reduction of a ketone to a secondary alcohol is a fundamental transformation in organic chemistry and underscores the accessibility of the hydroxyl functionality in this class of compounds. chemicalbook.com

Reactivity of the Fluoroiodophenyl Moiety

The substituted aromatic ring is the locus of a rich array of transformations, largely governed by the electronic and steric influences of the fluorine and iodine substituents.

Cross-Coupling Reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig) for C-C and C-Heteroatom Bond Formation

The carbon-iodine bond is the most reactive site on the aromatic ring for cross-coupling reactions due to its lower bond dissociation energy compared to the carbon-fluorine and carbon-hydrogen bonds. This allows for selective functionalization at the 2-position of the phenyl ring.

Palladium catalysts are widely employed for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the aryl iodide functionality is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is a powerful tool for forming C-C bonds. The general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The presence of the hydroxyl group may necessitate the use of a base that does not interfere with this functionality or protection of the alcohol prior to the coupling reaction.

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. This reaction would enable the introduction of a variety of nitrogen-containing substituents at the 2-position of the phenyl ring. The choice of ligand on the palladium catalyst is crucial for the efficiency of this transformation.

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. The Negishi coupling , which utilizes an organozinc reagent, is often effectively catalyzed by nickel complexes. The mechanism is similar to that of palladium-catalyzed reactions, proceeding through oxidative addition, transmetalation, and reductive elimination steps. Nickel catalysts can sometimes offer different reactivity and selectivity profiles compared to palladium, particularly for challenging substrates.

Mechanistic studies of nickel-catalyzed cross-coupling reactions often point to the involvement of different oxidation states of nickel, including Ni(0), Ni(I), Ni(II), and even Ni(III) in some catalytic cycles. The specific ligand environment around the nickel center plays a critical role in stabilizing these intermediates and facilitating the key elementary steps of the catalytic cycle. For a substrate like this compound, the choice of nickel precursor and ligand would be crucial to achieve high yields and prevent side reactions.

Hypervalent Iodine Chemistry and Iodoarene Activation

The iodine atom in this compound can be oxidized to a higher valence state, typically +3 (iodine(III)) or +5 (iodine(V)), to form hypervalent iodine compounds. These reagents are valuable in organic synthesis as they are non-toxic, easy to handle, and exhibit unique reactivity.

The activation of the iodoarene can be achieved using various oxidizing agents. Once formed, the resulting hypervalent iodine species can participate in a range of transformations. For example, they can act as electrophilic group transfer reagents or as powerful oxidants. The proximity of the hydroxyl group in the ortho position could potentially influence the stability and reactivity of the hypervalent iodine center through intramolecular coordination. This could lead to novel reactivity and applications in directed functionalization reactions. Hypervalent iodine compounds are known to mediate a wide array of reactions, including oxidations of alcohols and phenols, α-functionalization of ketones, and various rearrangement reactions.

Oxidative Activation and Diaryliodonium Salt Formation

Aryl iodides such as this compound can be readily oxidized to hypervalent iodine(III) species. This oxidative activation is the first step in the synthesis of diaryliodonium salts, which are versatile arylating agents in organic synthesis. The general process involves the oxidation of the iodo group in the presence of an acid, followed by the addition of an arene to form the diaryliodonium salt. nih.govbeilstein-journals.org

A common method for this transformation utilizes an oxidizing agent like Oxone in the presence of a strong acid such as sulfuric acid. beilstein-journals.org The reactive iodine(III) species generated in situ then undergoes an electrophilic aromatic substitution reaction with a suitable arene. For a compound like this compound, this would lead to the formation of a chiral diaryliodonium salt, retaining the stereocenter at the benzylic position.

Table 1: Representative Conditions for Diaryliodonium Salt Formation from Aryl Iodides

| Oxidant | Acid | Arene Partner | Product Type | Ref. |

| Oxone | H₂SO₄ | Benzene (B151609) | Symmetric/Unsymmetric Diaryliodonium Salt | beilstein-journals.org |

| m-CPBA | TfOH | Anisole | Unsymmetric Diaryliodonium Salt | chemrxiv.org |

| (diacetoxyiodo)benzene | BF₃·OEt₂ | Mesitylene | Unsymmetric Diaryliodonium Salt | chemrxiv.org |

The efficiency of this process can be influenced by the electronic properties of both the iodoarene and the arene coupling partner. The presence of the electron-withdrawing fluorine atom in this compound can make the initial oxidation of the iodine atom more challenging compared to electron-rich iodoarenes. chemrxiv.org

Ligand Exchange and Coupling Mechanisms

Once formed, diaryliodonium salts derived from this compound can participate in a variety of coupling reactions. These reactions typically proceed through a ligand exchange mechanism, where a nucleophile displaces one of the aryl groups from the iodine(III) center. nih.govprinceton.edu This process results in the formation of a new carbon-nucleophile or heteroatom-nucleophile bond.

The mechanism of these coupling reactions can be complex and may involve the formation of a T-shaped intermediate. nih.gov The selectivity of which aryl group is transferred from an unsymmetrical diaryliodonium salt is influenced by steric and electronic factors. Generally, the more electron-deficient or less sterically hindered aryl group is preferentially transferred to the nucleophile.

These coupling reactions can be performed under transition-metal-free conditions or can be catalyzed by transition metals. nih.gov In the absence of a metal catalyst, the reaction is believed to proceed via nucleophilic attack on the iodine center, followed by reductive elimination of the arylated product.

Radical Chemistry and Photoredox Catalysis involving Fluoroiodinated Aromatics

The carbon-iodine bond in fluoroiodinated aromatics like this compound is susceptible to homolytic cleavage, making it a precursor for aryl radicals. This reactivity is particularly well-utilized in the field of photoredox catalysis. nih.govrsc.org Visible-light photoredox catalysis offers a mild and efficient method for generating aryl radicals from aryl iodides under ambient conditions. mdpi.com

In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can either oxidize or reduce the aryl iodide. In the reductive quenching cycle, the excited photocatalyst donates an electron to the aryl iodide, leading to the formation of a radical anion which then fragments to generate an aryl radical and an iodide anion. This aryl radical can then engage in various synthetic transformations, such as addition to alkenes or alkynes, or cross-coupling reactions. mdpi.com

The introduction of fluorine-containing groups into organic molecules is of significant interest, and photoredox catalysis provides a powerful tool for achieving this. nih.govmdpi.com Fluoroiodinated aromatics can serve as precursors to fluorinated aryl radicals, which can then be incorporated into more complex molecules. For instance, the trifluoromethylation of arenes can be achieved by reacting an aryl radical with a trifluoromethyl source. nih.gov

Table 2: Examples of Photoredox-Catalyzed Reactions of Aryl Iodides

| Photocatalyst | Reaction Type | Radical Intermediate | Product Class | Ref. |

| Ru(bpy)₃²⁺ | Atom Transfer Radical Addition | Aryl Radical | Functionalized Aromatics | thestephensongroup.org |

| Ir(ppy)₃ | Reductive Dehalogenation | Aryl Radical | Dehalogenated Arenes | mdpi.com |

| Organic Dyes | C-H Functionalization | Aryl Radical | Biaryls | mdpi.com |

Dehalogenation Reactions and Mechanistic Insights

Dehalogenation, the removal of a halogen atom, is a fundamental reaction of aryl halides. For this compound, the selective removal of the iodine atom can be achieved under various conditions. The mechanism of dehalogenation can vary depending on the reagents and reaction conditions employed, with common pathways including radical, organometallic, and enzymatic mechanisms. nih.gov

Radical-mediated dehalogenation is a common pathway, often initiated by a radical initiator or through photoredox catalysis as mentioned previously. youtube.com In such a process, a single-electron transfer to the aryl iodide leads to the formation of an aryl radical, which then abstracts a hydrogen atom from a hydrogen donor to yield the dehalogenated product.

Enzymatic dehalogenation is another fascinating pathway, although less common for synthetic applications. Some enzymes, known as dehalogenases, have evolved to cleave carbon-halogen bonds. nih.govnih.gov These reactions often proceed through nucleophilic attack on the carbon atom bearing the halogen, leading to the displacement of the halide ion. nih.gov

The relative bond strengths of C-I versus C-F are significantly different, with the C-I bond being much weaker. This difference allows for the selective deiodination of this compound without affecting the C-F bond under appropriate reaction conditions.

Mechanistic Investigations of Key Transformations

Elucidating the precise mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility. While specific studies on this exact molecule are not widely available, general mechanistic investigation techniques can be applied.

Transition State Analysis and Reaction Coordinate Determination

Understanding the energy profile of a reaction, including the structures of transition states and intermediates, provides deep insight into the reaction mechanism. Computational methods, such as Density Functional Theory (DFT), are powerful tools for performing transition state analysis and determining the reaction coordinate.

For reactions involving this compound, such as its participation in coupling reactions or dehalogenation, computational studies could be employed to:

Calculate the activation energies for different proposed pathways.

Visualize the geometry of the transition states.

Understand the role of catalysts and solvents in stabilizing transition states.

By mapping the potential energy surface of the reaction, a detailed reaction coordinate diagram can be constructed, illustrating the energetic landscape from reactants to products.

Isotope Labeling Studies for Reaction Pathway Elucidation

Isotope labeling is a powerful experimental technique used to trace the fate of atoms throughout a chemical reaction, thereby providing definitive evidence for proposed reaction pathways. scripps.edu In the context of reactions involving this compound, isotope labeling could be used in several ways:

Deuterium (B1214612) Labeling: Replacing the hydrogen atom of the alcohol group with deuterium could help to probe its involvement in certain reaction steps. For example, in an elimination reaction, the presence or absence of the deuterium in the product would indicate whether that specific C-H bond was broken.

Carbon-13 Labeling: Incorporating a ¹³C label at a specific position in the aromatic ring or the ethyl side chain would allow for the tracking of that carbon atom. This could be particularly useful in elucidating rearrangement reactions or complex coupling processes.

Oxygen-18 Labeling: Labeling the oxygen atom of the hydroxyl group with ¹⁸O could provide insights into reactions where this group participates, such as esterification or etherification, by determining if the C-O bond is cleaved.

By analyzing the distribution of the isotopic label in the products and byproducts, chemists can gain unambiguous evidence to support or refute a proposed mechanistic pathway.

Kinetic Studies and Rate-Determining Steps

Detailed kinetic studies specifically elucidating the reaction rates and rate-determining steps for reactions involving this compound are not extensively documented in publicly available scientific literature. However, by examining analogous reactions involving structurally similar aryl iodides and secondary alcohols, particularly in the context of transition-metal-catalyzed cross-coupling reactions, a probable kinetic profile and potential rate-determining steps can be inferred.

For palladium-catalyzed cross-coupling reactions, a general catalytic cycle involves oxidative addition, transmetalation (for coupling with organometallic reagents) or carbopalladation/β-hydride elimination (for Heck-type reactions), and reductive elimination. Any of these steps can be the rate-determining step depending on the specific reaction conditions, substrates, and ligands employed.

Oxidative Addition: The initial step, where the aryl iodide (C-I bond) reacts with a low-valent palladium complex (typically Pd(0)), is often a critical step. The strength of the carbon-halogen bond can influence the rate of this step. While C-I bonds are generally weaker and more reactive than C-Br or C-Cl bonds, steric hindrance around the iodine atom and the electronic properties of the phenyl ring can modulate the reaction rate. For this compound, the ortho-position of the hydroxyethyl (B10761427) group could sterically influence the approach of the bulky palladium catalyst.

Transmetalation/Reductive Elimination: In many palladium-catalyzed C-C and C-N bond-forming reactions, either transmetalation or the final reductive elimination step is rate-limiting. nobelprize.org For C-O bond formation (Buchwald-Hartwig etherification), reductive elimination from the Pd(II) intermediate is often slow and can be the rate-determining step. researchgate.netnih.gov The choice of phosphine (B1218219) ligand on the palladium catalyst is crucial in facilitating this step. researchgate.netresearchgate.net Bulky, electron-donating ligands can accelerate reductive elimination. researchgate.net

Due to the absence of specific experimental data for this compound, the following table presents a generalized summary of how different factors might influence the rate-determining step in its cross-coupling reactions, based on established mechanistic principles.

| Reaction Step | Influencing Factors | Potential Impact on this compound Reactions |

| Oxidative Addition | Palladium catalyst and ligand concentration; Temperature; Steric hindrance at the ortho position. | The bulky ortho-hydroxyethyl group might slow this step. The reaction rate would likely show a first-order dependence on the concentration of both the aryl iodide and the Pd(0) catalyst. |

| Transmetalation | Nature of the coupling partner (e.g., boronic acid, organozinc); Base; Solvent. | The rate would be dependent on the concentration and reactivity of the organometallic reagent and the base. |

| Reductive Elimination | Ligand sterics and electronics; Temperature; Presence of additives. | Often the RDS in C-O couplings. researchgate.netnih.gov The rate would be sensitive to the ligand structure, with bulky ligands generally promoting faster elimination. |

Without dedicated kinetic experiments, such as reaction progress kinetic analysis or initial rate studies for reactions involving this compound, the precise identification of the rate-determining step remains speculative. Further empirical research is required to construct a detailed and accurate kinetic profile for the reactivity of this specific compound.

Computational and Theoretical Studies on R 1 5 Fluoro 2 Iodophenyl Ethan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular structure and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. researchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods are known for providing a good balance between accuracy and computational cost, making them suitable for a wide range of chemical systems. researchgate.netnih.gov

A DFT study of (R)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol would begin with geometry optimization to find the lowest energy arrangement of its atoms. From this optimized structure, various electronic properties such as the distribution of electron density, orbital energies, and the dipole moment could be calculated. These results would offer insights into the molecule's stability and polarity.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties. longdom.org While computationally more demanding than DFT, ab initio calculations are valuable for benchmarking the results of other methods and for studying systems where high accuracy is crucial. For this compound, high-level ab initio calculations could yield precise values for its geometric parameters and electronic energies.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comethz.ch The energies and shapes of these orbitals are critical for understanding a molecule's chemical reactivity. pku.edu.cnscribd.com The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity). youtube.com An FMO analysis of this compound would identify the regions of the molecule most likely to be involved in chemical reactions. The energy gap between the HOMO and LUMO would also provide an indication of the molecule's kinetic stability. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Data

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | - | Highest Occupied Molecular Orbital |

| LUMO | - | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | - | Energy difference between HOMO and LUMO |

No specific data is available in the search results.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. researchgate.netresearchgate.net Red typically indicates electron-rich, negative potential areas, which are susceptible to electrophilic attack, while blue represents electron-poor, positive potential areas, prone to nucleophilic attack. researchgate.net An MEP map of this compound would highlight the electronegative oxygen and halogen atoms as well as any electropositive hydrogen atoms, providing a visual guide to its reactive sites. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility of a molecule and the effects of its environment, such as the solvent.

For this compound, MD simulations could explore its different possible three-dimensional arrangements (conformers) and their relative stabilities. Furthermore, by including solvent molecules in the simulation, it would be possible to study how the solvent influences the conformational preferences and dynamics of the molecule.

Prediction of Reactivity and Selectivity

The computational methods described above can be collectively used to predict the reactivity and selectivity of this compound in various chemical reactions. For instance, FMO analysis can suggest how the molecule will interact with other reagents, while MEP maps can pinpoint the likely sites of reaction. The presence of both fluorine and iodine atoms on the phenyl ring, along with the chiral alcohol group, suggests that this molecule could exhibit interesting and specific reactivity patterns. cymitquimica.com Computational studies would be invaluable in predicting and understanding these patterns, guiding future experimental work.

Table 2: Predicted Reactivity Sites

| Site | Predicted Reactivity | Computational Indicator |

|---|---|---|

| Oxygen Atom | Nucleophilic | High negative potential in MEP |

| Hydroxyl Hydrogen | Electrophilic | High positive potential in MEP |

| Aromatic Ring | Susceptible to electrophilic/nucleophilic substitution | Electron density distribution, FMO coefficients |

Predictions are based on general chemical principles as no specific data is available.

Transition State Modeling and Activation Energy Calculations

Transition state modeling is a cornerstone of computational organic chemistry, providing a picture of the highest energy point along a reaction coordinate. The geometry and energy of the transition state are critical in determining the rate and selectivity of a chemical reaction. In the context of synthesizing this compound, which is often produced via the asymmetric reduction of the corresponding ketone, 1-(5-fluoro-2-iodophenyl)ethanone, transition state models can explain why the (R)-enantiomer is preferentially formed.

Computational studies on similar asymmetric ketone reductions have successfully utilized DFT to model the transition states. researchgate.net These models typically involve the substrate (ketone), a reducing agent (like a borane), and a chiral catalyst or ligand. The calculations aim to locate the transition state structures leading to both the (R) and (S) enantiomers. The difference in the calculated activation energies (ΔΔG‡) for these two pathways is directly related to the enantiomeric excess (ee) observed experimentally. A lower activation energy for the transition state leading to the (R)-product indicates that this pathway is kinetically favored.

For instance, in the asymmetric hydrogenation of ketones, DFT calculations have been used to model the transition states, revealing that non-covalent interactions, such as π-π stacking or hydrogen bonding between the substrate and the chiral catalyst, play a crucial role in stabilizing one transition state over the other. researchgate.net These interactions can create a well-defined chiral pocket that forces the substrate to adopt a specific orientation, leading to a highly stereoselective reduction.

Below is a representative data table illustrating the kind of results obtained from such computational studies on a generic substituted acetophenone (B1666503), which would be analogous to the precursor of the title compound.

| Transition State | Catalyst System | Calculated Parameter | Value (kcal/mol) |

| TS-(R) | Chiral Oxazaborolidine | Gibbs Free Energy of Activation (ΔG‡) | 20.5 |

| TS-(S) | Chiral Oxazaborolidine | Gibbs Free Energy of Activation (ΔG‡) | 22.8 |

| - | Chiral Oxazaborolidine | Difference in Activation Energy (ΔΔG‡) | 2.3 |

This is an interactive data table based on representative data from analogous systems.

Computational Elucidation of Reaction Mechanisms

Beyond just calculating activation energies, computational studies provide a detailed elucidation of the entire reaction mechanism. This includes the identification of intermediates, the sequence of bond-forming and bond-breaking events, and the role of the solvent and other additives. For the synthesis of this compound, computational modeling can map out the step-by-step process of the asymmetric reduction of 1-(5-fluoro-2-iodophenyl)ethanone.

These mechanistic studies often begin with the coordination of the ketone to the chiral catalyst, followed by the transfer of a hydride from the reducing agent to the carbonyl carbon. DFT calculations can reveal the preferred coordination geometry and the trajectory of the hydride attack. beilstein-journals.org For example, in Corey-Itsuno reductions, a widely used method for asymmetric ketone reduction, computational models have detailed the formation of the oxazaborolidine-ketone complex and the subsequent intramolecular hydride transfer. researchgate.net

Furthermore, computational analysis can shed light on the origins of stereoselectivity. By analyzing the geometries of the competing transition states, researchers can identify the specific steric and electronic interactions that favor the formation of the desired enantiomer. researchgate.net For example, a bulky substituent on the chiral ligand might sterically hinder one face of the ketone, forcing the hydride to attack from the opposite face. Electronic effects, such as the interaction of the fluorine and iodine atoms on the phenyl ring with the catalyst, could also play a significant role in directing the stereochemical outcome.

A summary of typical findings from a computational study on a related asymmetric ketone reduction is presented in the table below.

| Mechanistic Step | Key Finding from DFT Calculations | Implication for Stereoselectivity |

| Catalyst-Substrate Binding | The ketone preferentially binds to the catalyst in a specific orientation to minimize steric hindrance. | Pre-organization of the reactants in a chiral environment. |

| Hydride Transfer | The transition state for hydride attack on the Re-face of the ketone is lower in energy. | Favors the formation of the (R)-alcohol. |

| Product Release | The product-catalyst complex is readily dissociated, allowing for catalyst turnover. | Ensures catalytic efficiency. |

This is an interactive data table based on representative data from analogous systems.

Data-Driven Computational Approaches and Machine Learning for Chemical Space Exploration

In recent years, data-driven approaches and machine learning (ML) have emerged as powerful tools in chemistry, complementing traditional computational methods. researchgate.net While specific applications of machine learning for the exploration of the chemical space around this compound are not documented, the methodologies are broadly applicable and hold significant promise. These techniques can be used to predict the properties of new molecules, optimize reaction conditions, and even discover novel synthetic routes.

For a molecule like this compound, which may be a building block in drug discovery, machine learning models could be trained to predict its biological activity or other pharmaceutically relevant properties. By learning from large datasets of known molecules and their properties, these models can make rapid predictions for new, un-synthesized compounds, thereby guiding medicinal chemistry efforts.

In the context of synthesis, machine learning algorithms can be used to predict the stereoselectivity of asymmetric reactions. arxiv.orgnih.gov For the asymmetric reduction of 1-(5-fluoro-2-iodophenyl)ethanone, an ML model could be trained on a dataset of similar reactions, using features that describe the substrate, catalyst, reducing agent, and solvent. The model could then predict the enantiomeric excess for a new set of reaction conditions, allowing for the rapid in silico optimization of the synthesis.

Various machine learning algorithms, such as random forests, support vector machines, and neural networks, have been successfully applied to problems in stereoselective catalysis. qu.edu.qarsc.org These models can capture complex, non-linear relationships between the input features and the reaction outcome that may not be apparent from traditional mechanistic studies.

The table below illustrates the type of data that could be used to train a machine learning model for predicting the enantioselectivity of a ketone reduction.

| Substrate | Catalyst | Solvent | Temperature (°C) | Enantiomeric Excess (%) |

| Acetophenone | (R)-CBS | Toluene | -20 | 95 |

| 4-Fluoroacetophenone | (R)-CBS | THF | -20 | 92 |

| 2-Chloroacetophenone | (S)-CBS | Toluene | 0 | 88 |

| 1-(5-fluoro-2-iodophenyl)ethanone | (R)-CBS | Toluene | -20 | (Predicted) |

This is an interactive data table illustrating a potential machine learning training set.

By combining the predictive power of machine learning with the mechanistic insights from quantum chemical calculations, a more comprehensive understanding of the chemical space surrounding this compound and its synthesis can be achieved. This integrated approach is poised to accelerate the discovery and development of new chemical entities and synthetic methodologies.

Advanced Applications As a Chiral Building Block in Complex Molecular Architectures

Role in the Enantioselective Synthesis of Advanced Pharmaceutical Intermediates

The primary and most well-documented application of (R)-1-(5-fluoro-2-iodophenyl)ethan-1-ol is in the synthesis of advanced pharmaceutical ingredients, where enantiomeric purity is often a prerequisite for safety and efficacy.

This compound is a key intermediate in the synthesis of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used in the treatment of specific types of non-small cell lung cancer. wanhepharma.commdpi.com The synthesis of Lorlatinib showcases the utility of this chiral alcohol in constructing complex, medicinally relevant scaffolds. biomedres.us

The synthetic journey to Lorlatinib often begins with the ketone precursor, 1-(5-fluoro-2-iodophenyl)ethanone. biomedres.us This ketone undergoes a reduction to produce a racemic mixture of the corresponding alcohol. A crucial chiral separation step is then employed to isolate the desired (R)-enantiomer, this compound. biomedres.us The isolated chiral alcohol is then activated, typically through mesylation, to facilitate a subsequent nucleophilic substitution (SN2) reaction, which proceeds with inversion of stereochemistry, a critical step for establishing the correct configuration in the final drug molecule. biomedres.us This sequence firmly establishes this compound as an indispensable building block for Lorlatinib and potentially other structurally related kinase inhibitors. biomedres.usnih.gov

| Step | Precursor | Reagents/Conditions | Product | Purpose |

| 1 | 1-(5-Fluoro-2-iodophenyl)ethanone | Reduction (e.g., NaBH4) | Racemic 1-(5-fluoro-2-iodophenyl)ethan-1-ol | Creation of the alcohol functional group |